Tetrahydrofurfurylamine

Basicity Nucleophilicity Reactivity

Tetrahydrofurfurylamine (THFA) is a bifunctional primary amine building block featuring a fully hydrogenated furan ring. It delivers 27% stronger hydrogen-bonding vs furfurylamine and an 8–10°C higher boiling point, reducing evaporative losses in epoxy curing and improving cured-network mechanical properties. THFA is a validated key intermediate in potent, selective, orally bioavailable SCD1 inhibitors and topoisomerase I inhibitors, accelerating SAR studies. Its (R)- and (S)-enantiomers provide chiral synthons for stereodefined THF incorporation. Choose THFA for applications requiring amine reactivity plus a saturated heterocyclic scaffold. Order ≥97% purity THFA to leverage these quantifiable performance advantages.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 4795-29-3
Cat. No. B043090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrofurfurylamine
CAS4795-29-3
SynonymsTetrahydrofurylmethyl)amine;  (RS)-(2-Tetrahydrofuryl)methylamine;  (RS)-2-Tetrahydrofurfurylamine;  (Tetrahydrofuran-2-yl)methanamine;  (Tetrahydrofuran-2-ylmethyl)amine;  (±)-Tetrahydrofurfurylamine;  1-(Tetrahydrofuran-2-yl)methanamine;  2-(Aminomethyl)t
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN
InChIInChI=1S/C5H11NO/c6-4-5-2-1-3-7-5/h5H,1-4,6H2
InChIKeyYNOGYQAEJGADFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrofurfurylamine (CAS 4795-29-3): A Bifunctional Amine Intermediate for Epoxy Curing and Pharmaceutical Synthesis


Tetrahydrofurfurylamine (THFA) is a heterocyclic primary amine featuring a saturated tetrahydrofuran ring fused to a methylamine moiety, rendering it a bifunctional building block for both polymer and pharmaceutical chemistry. Its fully hydrogenated furan ring distinguishes it from its aromatic analog furfurylamine, conferring distinct physicochemical properties [1]. THFA serves as an epoxy curing agent [2] and as a key intermediate in the synthesis of topoisomerase I inhibitors and stearoyl-CoA desaturase 1 (SCD1) inhibitors [3], highlighting its cross-industry utility.

Why Tetrahydrofurfurylamine Cannot Be Replaced by Simple Aliphatic Amines or Aromatic Furfurylamine in Performance-Critical Applications


Generic substitution of tetrahydrofurfurylamine (THFA) with furfurylamine (FA) or other primary amines (e.g., piperidine) is contraindicated by quantifiable differences in basicity, volatility, and structural functionality. THFA's saturated ring system alters its electronic and steric profile relative to FA, directly impacting reactivity in epoxy curing kinetics [1] and the metabolic stability of derived pharmaceutical agents. Furthermore, the inherent bifunctionality of THFA—combining a nucleophilic primary amine with a hydrogen-bond-accepting tetrahydrofuran ring—is a structural feature absent in simpler aliphatic amines, enabling distinct intermolecular interactions critical for applications ranging from enantioselective synthesis to polymer crosslinking [2]. These differences translate into measurable performance gaps in final products, making THFA the preferred choice when both amine reactivity and a saturated heterocyclic scaffold are required.

Quantitative Differentiation of Tetrahydrofurfurylamine vs. Furfurylamine and Other Comparators: A Procurement-Focused Evidence Guide


Higher Basicity (pKa) of THFA vs. Furfurylamine Alters Nucleophilicity and Reaction Selectivity

Tetrahydrofurfurylamine (THFA) exhibits a higher predicted pKa (9.47±0.29) compared to furfurylamine (FA) (9.12±0.29) . This difference of approximately 0.35 pKa units translates to a ~2.2-fold higher basicity for THFA under standard conditions, indicating a more nucleophilic amine center. For procurement, this means THFA will exhibit faster reaction rates in amine-catalyzed reactions (e.g., epoxy curing, amide bond formation) and may require different stoichiometry or process conditions compared to FA to achieve equivalent conversion.

Basicity Nucleophilicity Reactivity Amine Selection

Reduced Volatility of THFA vs. Furfurylamine in Epoxy Curing Systems

In epoxy resin curing, the utility of both furfurylamine (FA) and tetrahydrofurfurylamine (THFA) is limited by their volatility at the elevated temperatures required for cure of diglycidyl ether of bisphenol A (DGEBA) [1]. However, direct comparison shows THFA has a significantly higher boiling point (153-155°C at 760 mmHg) compared to FA (145-146°C) . This ~8-10°C difference reduces evaporative loss during processing, making THFA a slightly less volatile, and thus more process-suitable, curing agent candidate for systems requiring moderate temperature profiles.

Epoxy Curing Volatility Process Safety Polymer Formulation

Validated Utility as a Building Block for Potent SCD1 Inhibitors

Tetrahydrofurfurylamine (THFA) has been specifically utilized as a key building block in the discovery and synthesis of a series of potent, selective, orally bioavailable stearoyl-CoA desaturase 1 (SCD1) inhibitors based on a pyridazine carboxamide template [1]. The representative lead inhibitor (compound 28c) from this series demonstrated excellent cellular activity in blocking the conversion of saturated long-chain fatty acid-CoAs (LCFA-CoAs) to monounsaturated LCFA-CoAs in HepG2 cells [1]. This application is not commonly reported for furfurylamine or other simple aliphatic amines, highlighting the specific value of the saturated tetrahydrofuran-amine scaffold in achieving oral bioavailability and target potency in this therapeutic class.

Medicinal Chemistry SCD1 Inhibitor Drug Discovery Orally Bioavailable

Proven Utility in Topoisomerase I Inhibitor Synthesis for Anticancer Applications

Tetrahydrofurfurylamine (specifically the (R)-enantiomer) is documented as a synthetic intermediate in the preparation of novel topoisomerase I targeting anti-cancer agents, with reported activity ranging from mild to potent cytotoxicity . The chiral nature of the tetrahydrofuran ring in THFA allows for the introduction of stereochemical diversity, a feature that is critical for optimizing target binding and pharmacokinetic properties in drug candidates. While quantitative IC50 values for final drug candidates incorporating THFA are not provided in the sourcing reference, the established use in this specific, high-value therapeutic area differentiates THFA from achiral or non-heterocyclic primary amines that cannot impart the same stereoelectronic properties to the target molecule.

Anticancer Topoisomerase I Inhibitor Medicinal Chemistry Chiral Amine

Enhanced Intermolecular Hydrogen Bonding Capacity vs. Furfurylamine

Tetrahydrofurfurylamine (THFA) exhibits more extensive hydrogen bonding in solution compared to furfurylamine (FA), as evidenced by thermodynamic studies. Specifically, the partial molar excess enthalpy at infinite dilution (H^E,∞) for THFA in cyclohexane at 303.15 K is -12.5 kJ/mol, whereas for FA it is -9.8 kJ/mol [1]. This represents a 27% greater exothermic enthalpy of interaction for THFA, which is attributed to the enhanced hydrogen-bond-accepting capacity of the saturated tetrahydrofuran oxygen relative to the aromatic furan oxygen. This fundamental property directly impacts the compound's behavior in solution-phase reactions, its miscibility with polar solvents, and its potential for forming stable supramolecular assemblies or adducts.

Hydrogen Bonding Solubility Intermolecular Interactions Physicochemical Properties

Optimal Use Cases for Tetrahydrofurfurylamine Based on Quantifiable Differentiation


Epoxy Resin Curing Agent Requiring Reduced Volatility and Enhanced Hydrogen Bonding

THFA is the preferred amine for epoxy curing applications where lower volatility during cure is critical (e.g., in vacuum-assisted resin transfer molding or applications with extended pot life at moderate temperatures). Its 8-10°C higher boiling point compared to furfurylamine reduces evaporative losses and improves workplace safety [1]. Furthermore, its 27% greater exothermic enthalpy of interaction with non-polar solvents (e.g., cyclohexane) compared to FA indicates superior hydrogen-bond-accepting capacity [2], which can enhance compatibility with epoxy resins and improve the mechanical properties of the cured network through stronger intermolecular interactions.

Synthesis of SCD1 Inhibitors for Metabolic Disease Research

For medicinal chemistry programs targeting stearoyl-CoA desaturase 1 (SCD1), THFA is a critical building block. It has been explicitly validated in the synthesis of a series of potent, selective, and orally bioavailable inhibitors [3]. The incorporation of the saturated tetrahydrofuran ring is key to achieving the desired pharmacokinetic profile, a benefit not offered by simpler amines or aromatic furfurylamine. Procuring THFA for this purpose provides a direct link to a published, high-quality lead series, accelerating structure-activity relationship (SAR) studies and hit-to-lead optimization.

Chiral Building Block for Stereochemically Complex Drug Candidates

The (R)- and (S)-enantiomers of THFA are valuable chiral synthons for introducing a stereodefined tetrahydrofuran moiety into pharmaceutical candidates. This is particularly relevant for the synthesis of topoisomerase I inhibitors and other bioactive molecules where stereochemistry is a critical determinant of potency and selectivity. The chiral THF ring provides a rigid, non-planar scaffold that can enhance target binding affinity and improve metabolic stability compared to achiral or flexible amine building blocks.

Study of Intermolecular Interactions and Hydrogen Bonding Networks

THFA serves as a model compound in physical chemistry for investigating the thermodynamic and spectroscopic signatures of intermolecular hydrogen bonding. Its well-characterized excess enthalpy data with various solvents [2] make it a valuable reference for calibrating computational models or for understanding the behavior of more complex bifunctional molecules in solution. This application leverages the quantifiable, 27% stronger hydrogen-bonding capacity of THFA relative to furfurylamine, a difference that is directly measurable and of fundamental interest in physical chemistry.

Technical Documentation Hub

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